molecular formula C15H14ClNO3 B5867243 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene

2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene

Cat. No. B5867243
M. Wt: 291.73 g/mol
InChI Key: BVLOHXGATPNZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene, also known as CDNB, is a chemical compound commonly used in scientific research. It is a member of the chloroacetophenone family and is a potent electrophilic substrate for glutathione S-transferase enzymes. CDNB has been widely used in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene is widely used in scientific research as a substrate for glutathione S-transferase enzymes. These enzymes are involved in the detoxification of xenobiotics and endogenous compounds. 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene is used to measure the activity of these enzymes in various tissues and cells. It is also used to study the regulation of these enzymes by various factors such as drugs, toxins, and dietary compounds.

Mechanism of Action

2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene is a potent electrophilic substrate for glutathione S-transferase enzymes. The reaction between 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene and glutathione is a two-step process. In the first step, 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene reacts with glutathione to form a thioether intermediate. In the second step, the intermediate is hydrolyzed to form a conjugate of 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene and glutathione. This conjugate is excreted in the urine.
Biochemical and Physiological Effects:
2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene has been shown to induce oxidative stress in various tissues and cells. It has also been shown to modulate the expression of various genes involved in the regulation of cell growth and apoptosis. 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene has been used to study the role of glutathione S-transferase enzymes in the detoxification of various xenobiotics and endogenous compounds.

Advantages and Limitations for Lab Experiments

2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene is a potent substrate for glutathione S-transferase enzymes, making it a useful tool for studying the activity of these enzymes in various tissues and cells. It is also relatively stable and easy to handle. However, 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene has some limitations. It is not specific to any particular isoform of glutathione S-transferase enzyme and may react with other thiol-containing molecules in the sample. 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene is also not suitable for studying the kinetics of glutathione S-transferase enzymes due to its fast reaction rate.

Future Directions

There are several future directions for the use of 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene in scientific research. One direction is the development of more specific substrates for glutathione S-transferase enzymes. Another direction is the use of 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene in the development of drugs that target glutathione S-transferase enzymes. 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene may also be used in the development of diagnostic tests for diseases that are associated with altered glutathione S-transferase enzyme activity. Overall, 2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene is a valuable tool for studying the role of glutathione S-transferase enzymes in various biochemical and physiological processes.

Synthesis Methods

2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene can be synthesized by the reaction of 2-chloro-1,3-dimethyl-5-hydroxybenzene with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization.

properties

IUPAC Name

2-chloro-1,3-dimethyl-5-[(3-nitrophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-10-6-14(7-11(2)15(10)16)20-9-12-4-3-5-13(8-12)17(18)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLOHXGATPNZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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